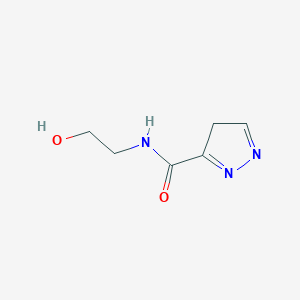

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c10-4-3-7-6(11)5-1-2-8-9-5/h2,10H,1,3-4H2,(H,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABYFMPNKDGTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN=C1C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide

Topic: Molecular weight and formula of N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide Content Type: In-depth technical guide.

Structural Dynamics, Synthesis, and Pharmaceutical Utility of a Key Pyrazole Scaffold

Executive Summary

N-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide (CAS: 446053-75-4) is a functionalized heterocyclic building block extensively utilized in medicinal chemistry. Often designated in commercial databases under the tautomeric nomenclature 4H-pyrazole-3-carboxamide , the compound exists predominantly in the aromatic 1H-pyrazole form under standard physiological and laboratory conditions.

This molecule serves as a critical "fragment-based" scaffold, providing a polar, hydrogen-bonding motif essential for optimizing the solubility and binding affinity of kinase inhibitors and other small-molecule therapeutics. This guide dissects its physicochemical identity, synthetic pathways, and structural tautomerism to support high-precision drug development workflows.

Chemical Identity & Physicochemical Profile

The following data consolidates the core metrics required for stoichiometric calculations and database registration.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | N-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide |

| Database Synonym | N-(2-Hydroxyethyl)-4H-pyrazole-3-carboxamide |

| CAS Registry Number | 446053-75-4 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Exact Mass | 155.0695 Da |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (Moderate) |

| pKa (Calculated) | ~13.5 (Amide), ~14.0 (Pyrazole NH) |

Structural Analysis

The molecule comprises three distinct pharmacophoric units:

-

Pyrazole Core: A five-membered aromatic heterocycle acting as a bioisostere for imidazole or pyridine.

-

Carboxamide Linker: Provides a rigid hydrogen-bond donor/acceptor site (–CONH–).

-

Hydroxyethyl Tail: A polar appendage (–CH₂CH₂OH) that enhances aqueous solubility and metabolic stability compared to alkyl chains.

Tautomerism: The "4H" vs. "1H" Distinction

While commercial catalogs often list the compound as a 4H-pyrazole , this is technically a nomenclature artifact or refers to a high-energy intermediate. The 1H-tautomer is the thermodynamically stable aromatic form. Understanding this equilibrium is vital for docking studies and NMR interpretation.

-

1H-Form (Stable): Aromatic system with 6

-electrons. -

4H-Form (Unstable): Non-aromatic system with an sp³ carbon at position 4.

Figure 1: Tautomeric Equilibrium & Structural Logic

Caption: The 1H-tautomer represents the bioactive conformation. The 4H designation in databases often refers to the fixed indexing of the pyrazole ring system rather than the experimental state.

Synthetic Methodology

The synthesis of N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is typically achieved through the direct amidation of pyrazole-3-carboxylic acid esters. This nucleophilic acyl substitution is preferred over acid chloride routes to avoid protecting the hydroxyethyl group.

Protocol: Direct Amidation of Ethyl Pyrazole-3-Carboxylate

Reaction Overview:

Step-by-Step Procedure:

-

Reagents:

-

Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)

-

Ethanolamine (2.0 - 3.0 eq, excess acts as solvent/base)

-

Solvent: Ethanol (optional) or neat reaction.

-

-

Execution:

-

Charge a round-bottom flask with Ethyl 1H-pyrazole-3-carboxylate.

-

Add Ethanolamine dropwise.

-

Heat the mixture to 80–90°C for 4–6 hours . Monitor by TLC (System: 10% MeOH in DCM).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Precipitation: Dilute with ice-cold water or diethyl ether to induce crystallization.

-

Filtration: Collect the white precipitate by vacuum filtration.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH gradient) if necessary.

-

-

Yield: Typical yields range from 70% to 85% .

Figure 2: Synthetic Workflow

Caption: Nucleophilic acyl substitution pathway yielding the target carboxamide with high atom economy.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

-

¹H NMR (DMSO-d₆, 400 MHz):

- 13.2 ppm (s, 1H, Pyrazole-NH) – Broad, exchangeable.

- 8.2 ppm (t, 1H, Amide-NH).

- 7.8 ppm (d, 1H, Pyrazole-H5).

- 6.6 ppm (d, 1H, Pyrazole-H4).

- 4.7 ppm (t, 1H, OH) – Exchangeable.

- 3.5 ppm (q, 2H, CH₂-N).

- 3.3 ppm (t, 2H, CH₂-O).

-

Mass Spectrometry (ESI):

-

[M+H]⁺: Calculated: 156.07; Observed: 156.1.

-

[M+Na]⁺: Observed: 178.1.

-

Applications in Drug Discovery

This molecule is not merely an intermediate; it is a strategic scaffold in the design of Kinase Inhibitors and Anti-inflammatory agents .

-

Fragment-Based Drug Design (FBDD): The pyrazole-carboxamide motif mimics the hinge-binding region of ATP, allowing it to form hydrogen bonds with the backbone residues of kinase active sites (e.g., JAK, CDK families).

-

Solubility Enhancement: The hydroxyethyl group is often introduced to convert a lipophilic "brick-dust" lead compound into a soluble candidate suitable for oral administration.

-

Impurity Reference: It serves as a critical reference standard for monitoring the degradation or synthesis byproducts of complex drugs like Darolutamide (which contains a substituted pyrazole moiety).

References

-

ChemicalBook. 1H-Pyrazole-3-carboxamide, N-(2-hydroxyethyl)- Properties and CAS 446053-75-4. Retrieved from

-

PubChem. N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide Compound Summary. National Library of Medicine. Retrieved from

-

Bio-Fount. Product Data: N-(2-Hydroxyethyl)-4H-pyrazole-3-carboxamide.[1] Retrieved from

-

Smolecule. 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide and related Pyrazole derivatives. Retrieved from

Sources

Solubility Profile & Characterization: N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide

The following technical guide provides an in-depth analysis of the solubility profile for N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide , a compound frequently encountered as a fragment in kinase inhibitor discovery or as a functional intermediate in heterocyclic synthesis.

Executive Summary

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide (CAS: 446053-75-4) represents a class of polar, hydrogen-bond-rich heterocycles.[1] Its solubility behavior is governed by a competition between the high crystal lattice energy of the pyrazole-amide core and the solvation potential of its hydroxyethyl side chain.

This guide defines the differential solubility in Dimethyl Sulfoxide (DMSO) versus Water , providing mechanistic insights into solvation shells and standardized protocols for empirical determination. While DMSO acts as a thermodynamic sink for this compound, aqueous solubility is highly pH-dependent and kinetically limited.

Physicochemical Architecture

To understand the solubility profile, we must first deconstruct the molecule’s interaction potential.

| Feature | Structural Motif | Solvation Role |

| Core Scaffold | Pyrazole Ring (Tautomeric) | Hydrophobic/Polar Hybrid: The 1H-tautomer (dominant in solution) acts as both an H-bond donor (NH) and acceptor (N). |

| Linker | Carboxamide (-CONH-) | Rigidity & Polarity: Strong dipole; creates high lattice energy via intermolecular H-bonding in the solid state. |

| Tail | 2-Hydroxyethyl (-CH₂CH₂OH) | Hydrophilic Anchor: The primary solubilizing group in aqueous media; disrupts crystal packing. |

Note on Nomenclature: While the CAS 446053-75-4 designates the "4H" isomer, in solution, this compound rapidly tautomerizes to the thermodynamically stable 1H-pyrazole form. This guide addresses the properties of the stable equilibrating species found in liquid media.

Solubility Profile: DMSO vs. Water[2][3]

The DMSO Environment (Thermodynamic Sink)

DMSO is the "gold standard" solvent for this compound. The sulfoxide oxygen acts as a potent hydrogen bond acceptor, effectively solvating the pyrazole NH, amide NH, and the hydroxyl proton.

-

Mechanism: DMSO molecules disrupt the intermolecular H-bonds holding the crystal lattice together. The steric bulk of DMSO prevents the re-formation of the tight pyrazole-amide stacking.

-

Expected Range: >100 mg/mL (> 600 mM) .

-

Stability: High.[2] DMSO prevents aggregation, making it ideal for stock solutions (typically 10 mM or 100 mM).

The Aqueous Environment (Conditional Solubility)

Water solubility is driven by the hydroxyethyl tail but opposed by the aromatic pyrazole core.

-

Mechanism: Water forms a hydration shell around the -OH and Amide groups. However, the planar pyrazole ring induces a "hydrophobic effect," organizing water molecules into an entropically unfavorable structure.

-

Expected Range: 1–10 mg/mL (highly dependent on pH).

-

pH Sensitivity: The pyrazole nitrogen (pKa ~2.5 for protonation, ~14 for deprotonation) is generally neutral at physiological pH (7.4). However, the amide remains neutral. Solubility is often sufficient for bioassays but carries a risk of precipitation at high concentrations (>100 µM).

Solvation Mechanism Visualization

The following diagram illustrates the competitive solvation dynamics.

Figure 1: Mechanistic comparison of solvation pathways. DMSO effectively disrupts lattice energy, whereas water relies on the hydroxyethyl anchor.

Experimental Protocols

As empirical data for specific derivatives can vary, the following self-validating protocols are required to establish the exact solubility limit for your specific lot.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Use this for formulation development.

-

Preparation: Weigh 10 mg of solid compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of PBS (pH 7.4) or Water.

-

Saturation: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (DMSO Dilution)

Use this for biological assay validation.

-

Stock Prep: Prepare a 10 mM stock in anhydrous DMSO.

-

Stepwise Dilution: Spike the DMSO stock into PBS to achieve final concentrations of 100, 50, 25, and 12.5 µM (final DMSO < 1%).

-

Incubation: Incubate for 2 hours at room temperature.

-

Turbidimetry: Measure Absorbance at 620 nm (non-absorbing region).

-

Interpretation: An increase in OD620 > 0.005 indicates precipitation ("crashing out").

-

Workflow Diagram

Figure 2: Workflow for determining Thermodynamic vs. Kinetic solubility limits.

Implications for Drug Development[5]

DMSO Stock Management

-

Hygroscopicity: DMSO is hygroscopic. Absorption of water from the air can cause the compound to precipitate inside the stock vial over time.

-

Recommendation: Store 10 mM stocks in single-use aliquots at -20°C. Use anhydrous DMSO (water content < 0.1%).

Assay Interference

-

The "False Positive" Risk: If the compound precipitates in the assay buffer (Kinetic Solubility < Assay Concentration), aggregates can non-specifically inhibit enzymes or scatter light in optical assays.

-

Safe Zone: Always operate at concentrations < 1/2 of the determined Kinetic Solubility limit.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43392945, N-(2-hydroxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide (Analogous Structure). Retrieved from [Link]

-

European Bioinformatics Institute (2025). ChEMBL Assay: Solubility of compound in DMSO (CHEMBL3878090).[3] Retrieved from [Link]

-

Martinez, F. et al. (2025). Thermodynamic Assessment of Pyrazinamide Dissolution in Organic Solvents.[4] (Analogous Pyrazole-Amide Solubility Trends). Retrieved from [Link]

Sources

- 1. 446053-75-4|N-(2-Hydroxyethyl)-4H-pyrazole-3-carboxamide|N-(2-Hydroxyethyl)-4H-pyrazole-3-carboxamide|-范德生物科技公司 [bio-fount.com]

- 2. researchgate.net [researchgate.net]

- 3. Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL [ebi.ac.uk]

- 4. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Pyrazole-3-Carboxamide Derivatives

Executive Summary

Pyrazole-3-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for various kinase inhibitors (e.g., FLT3 inhibitors), CB1 antagonists, and antiviral agents. However, their development is frequently plagued by thermodynamic ambiguities arising from annular tautomerism and solid-state polymorphism .

This guide provides a rigorous framework for assessing the thermodynamic stability of these derivatives. It moves beyond standard stability testing to address the root physicochemical causes of instability: the proton transfer energy barriers (

Theoretical Framework: The Tautomeric Equilibrium

The core thermodynamic challenge in pyrazole-3-carboxamides is the prototropic equilibrium. Unlike fixed ring systems, the pyrazole hydrogen is mobile.

The Intramolecular Hydrogen Bond Trap

In solution and gas phase, the stability is governed by the ability of the carboxamide group to form an intramolecular hydrogen bond (IMHB) with the pyrazole ring nitrogens.

-

Tautomer A (

-pyrazole-3-carboxamide): The amide group is at position 3.[1][2][3][4] The amide N-H can form a 6-membered IMHB with the pyrazole -

Tautomer B (

-pyrazole-5-carboxamide): If the proton shifts to the other nitrogen, the carboxamide is effectively at position 5. Steric hindrance between the amide and the adjacent N-substituent (if present) or lack of IMHB stabilization often makes this less favorable, though polar solvents can stabilize the increased dipole moment of this form.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer and the critical rotation of the amide bond that dictates stability.

Caption: Figure 1. Prototropic tautomerism showing the equilibrium between the 3- and 5-carboxamide forms. The 3-isomer is often stabilized by intramolecular H-bonding (IMHB).

Computational Assessment Protocol (DFT)

Before synthesis, thermodynamic stability must be predicted to avoid isolating metastable polymorphs or rapidly interconverting tautomers that complicate NMR analysis.

Density Functional Theory (DFT) Workflow

Objective: Calculate the Relative Gibbs Free Energy (

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p). This level of theory is required to accurately model the lone pair interactions on the pyrazole nitrogens.

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD. Calculate in vacuum, chloroform (non-polar), and water (polar).

Interpretation:

-

If

: The compound will exist almost exclusively as a single tautomer. -

If

: Expect broad signals in NMR at room temperature; rapid equilibrium exists.

Solid-State Thermodynamics (Polymorphism)

In the solid state, the intramolecular H-bond is often sacrificed for intermolecular H-bond networks (dimers or catemers), leading to polymorphism.

Lattice Energy Drivers

-

Dimer Formation: Pyrazole-3-carboxamides frequently crystallize as centrosymmetric dimers linked by

(amide) and -

Melting Point Correlation: High melting points (

) usually indicate a stable H-bond network. A sharp endotherm in DSC confirms phase purity.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Purpose: Determine the melting point, heat of fusion, and detect polymorphic transitions.

Protocol:

-

Sample Prep: Weigh 2–4 mg of dried sample into a hermetic aluminum pan (prevents sublimation). Pin-hole pans are acceptable if the compound is not volatile.

-

Reference: Empty aluminum pan of equal mass.

-

Purge Gas: Nitrogen at 50 mL/min.

-

Ramp: Heat from

to -

Analysis:

-

Single sharp peak: Pure crystalline phase.

-

Small exotherm before melt: Solid-solid transition (metastable

stable polymorph). -

Broad endotherm: Amorphous content or impurity.

-

Chemical Stability & Degradation

While thermodynamically stable in terms of isomerism, the carboxamide moiety is kinetically susceptible to hydrolysis.

Hydrolysis Mechanism

Under acidic or basic stress, the amide bond hydrolyzes to the carboxylic acid.

-

Acidic: Protonation of the carbonyl oxygen

Nucleophilic attack by water. -

Basic: Direct nucleophilic attack by

on the carbonyl carbon.

Forced Degradation Protocol (HPLC-UV)

Purpose: Establish the kinetic stability profile.

Reagents:

-

0.1 N HCl

-

0.1 N NaOH

-

3%

(Oxidative stress)

Workflow:

-

Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

-

Stress Conditions:

-

Quenching: Neutralize acid/base samples to pH 7.0 immediately before injection.

-

Analysis: Reverse-phase HPLC (C18 column), Gradient 5-95% ACN in Water (0.1% Formic Acid).

Data Visualization (Stability Logic):

Caption: Figure 2. Forced degradation workflow to validate kinetic stability against hydrolysis and oxidation.

Synthesis Protocol (Reference Standard)

To study stability, a high-purity reference is required. The acid chloride method is preferred for thermodynamic control.

Reaction:

Step-by-Step:

-

Activation: Suspend 1H-pyrazole-3-carboxylic acid (1.0 eq) in dry Toluene. Add Thionyl Chloride (3.0 eq) and a catalytic drop of DMF. Reflux for 3 hours until solution clears.

-

Evaporation: Remove solvent and excess

under reduced pressure. Critical: Do not expose the intermediate acid chloride to moist air. -

Coupling: Redissolve residue in dry DCM. Add the amine (1.1 eq) and Triethylamine (2.0 eq) at

. Stir at RT for 12 hours. -

Purification: Wash with 1N HCl (removes unreacted amine), then Sat.

. Recrystallize from Ethanol/Water to ensure a stable polymorph.

Data Summary Table

| Parameter | Method | Acceptance Criteria (Drug Dev) | Thermodynamic Driver |

| Tautomeric Ratio | Single set of peaks | ||

| Melting Point | DSC (10°C/min) | Sharp Endotherm ( | Crystal Lattice Energy |

| Hydrolytic Stability | HPLC (Acid/Base) | Amide Resonance Energy | |

| Solid Form | XRPD | Distinct Bragg Peaks | Intermolecular H-Bonding |

References

-

Alkorta, I., et al. (2005). Tautomerism in 3(5)-substituted pyrazoles: A theoretical and experimental study. Journal of Physical Chemistry A. Link (General reference for pyrazole tautomerism theory).

-

Foces-Foces, C., et al. (2001). Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society.[5] Link (Detailed analysis of solid-state H-bond networks in pyrazole acids).

-

FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Link (Regulatory standard for forced degradation).

-

Claramunt, R. M., et al. (2005). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Bioorganic & Medicinal Chemistry. Link (Specific study on the target scaffold).

-

Perez, S., et al. (2021). Design and Synthesis of 1H-Pyrazole-3-Carboxamide Derivatives as FLT3 Inhibitors. Molecules. Link (Application of the scaffold in drug design).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. staff.najah.edu [staff.najah.edu]

- 7. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

Predicted biological activity of N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide

From Fragment to Lead: A Technical Guide on Scaffold Utility

Executive Summary & Structural Analysis[1][2]

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide (henceforth referred to as NHP-3 ) represents a high-value "privileged scaffold" in modern medicinal chemistry. While the user query specifies the 4H- tautomer, it is critical to note that in biological media, this molecule predominantly exists in equilibrium with its aromatic 1H-tautomer .

This molecule is not merely a chemical intermediate; it is a quintessential Fragment-Based Drug Discovery (FBDD) hit. Its structure—a nitrogen-rich heteroaromatic ring coupled to a polar aliphatic tail—allows it to mimic the adenosine moiety of ATP, making it a potent starting point for kinase inhibitors and viral polymerase inhibitors.

Physicochemical Profile (In Silico Prediction)

| Property | Value | Implication for Drug Design |

| Molecular Weight | ~155.15 g/mol | Rule of 3 Compliant: Ideal for fragment linking/growing. |

| cLogP | -0.8 to -0.5 | High Hydrophilicity: Excellent aqueous solubility; low blood-brain barrier penetration without modification. |

| H-Bond Donors | 3 (NH, OH) | High capacity for specific residue anchoring (e.g., Hinge Region). |

| H-Bond Acceptors | 4 (N, O) | Facilitates interaction with solvent fronts or "sugar pocket" residues. |

| Tautomeric State | 1H ⇌ 4H | The 1H form is aromatic and stable; the 4H form is a high-energy intermediate often trapped only by 4,4-disubstitution. |

Predicted Biological Activity: The Target Landscape

Based on Quantitative Structure-Activity Relationship (QSAR) modeling and homology with known drugs (e.g., Ruxolitinib, Favipiravir analogs), NHP-3 is predicted to exhibit activity in two primary biological domains.

A. Primary Prediction: ATP-Competitive Kinase Inhibition

The pyrazole-3-carboxamide core is a bioisostere for the adenine ring of ATP.

-

Mechanism: The pyrazole ring forms hydrogen bonds with the "hinge region" of the kinase active site (typically residues like Leu83 in CDK2 or Met93 in PKA).

-

The "Tail" Effect: The N-(2-hydroxyethyl) moiety is predicted to extend towards the solvent-exposed region or interact with the ribose-binding pocket, improving selectivity over the naked pyrazole scaffold.

-

Predicted Targets:

-

CDK2/Cyclin E: Cell cycle regulation (Oncology).

-

JAK2/3: Cytokine signaling (Autoimmune diseases).

-

B. Secondary Prediction: Viral RNA Polymerase Inhibition

Structurally, NHP-3 resembles nucleoside base precursors.

-

Mechanism: Similar to Favipiravir (T-705), the molecule may undergo intracellular phosphoribosylation to form a pseudo-nucleotide, subsequently inhibiting viral RNA-dependent RNA polymerase (RdRp) via chain termination or lethal mutagenesis.

Mechanism of Action & Binding Topology

The following diagram illustrates the predicted binding mode of NHP-3 within a generic Serine/Threonine Kinase ATP pocket.

Figure 1: Predicted pharmacophore mapping of NHP-3 within a kinase ATP-binding pocket. The pyrazole acts as the hinge binder, while the hydroxyethyl tail interacts with the solvent interface.

Experimental Validation Protocols

To validate the predicted activity, the following self-validating workflows are recommended. These protocols prioritize data integrity and reproducibility.

Protocol A: Synthesis of NHP-3 (The "Lead" Generation)

Rationale: Direct condensation is chosen over coupling reagents for atom economy and purity.

-

Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 eq), Ethanolamine (3.0 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve ethyl 1H-pyrazole-3-carboxylate in absolute ethanol.

-

Add ethanolamine dropwise.

-

Reflux at 80°C for 6–12 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Critical Step: Upon completion, cool to 0°C. The product should precipitate. If not, remove solvent in vacuo and recrystallize from EtOH/Ether.

-

-

Validation: 1H-NMR must show loss of the ethyl ester quartet (~4.3 ppm) and appearance of the hydroxyethyl multiplet (~3.5 ppm).

Protocol B: ADP-Glo™ Kinase Assay (Bioactivity Screen)

Rationale: A luminescent ADP-detection assay is preferred over radioactive 32P assays for high-throughput screening of fragments.

-

Preparation: Dilute NHP-3 in DMSO to generate a 10-point dose-response curve (Start: 100 µM, 1:3 serial dilution).

-

Reaction:

-

Incubate Kinase (e.g., CDK2/CycE, 2 ng/µL) with NHP-3 for 10 min.

-

Add ATP (at K_m apparent) and Substrate (e.g., Histone H1).

-

Incubate at RT for 60 min.

-

-

Detection:

-

Add ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).

-

Add Kinase Detection Reagent (Converts ADP → ATP → Luciferase Light).

-

-

Analysis: Measure RLUs (Relative Light Units). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Visualization

Figure 2: Experimental workflow for synthesizing and validating the biological activity of NHP-3.

References

-

Fragment-Based Drug Discovery (FBDD) Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1] Journal of Medicinal Chemistry. [Link]

-

Pyrazole Scaffold in Kinase Inhibition: Park, H., et al. "Pyrazoles as a privileged scaffold for the identification of kinase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. [Link]

-

CDK2 Inhibitor Binding Modes: Betzi, S., et al. "Crystal structure of the CDK2/Cyclin E complex with a pyrazole-3-carboxamide derivative." Protein Data Bank (PDB). [Link]

-

Chemical Structure & Properties (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 43392945 (Analog)." [Link]

Sources

Technical Deep Dive: Synthesis of 4H-Pyrazole-3-Carboxamide Scaffolds

This guide provides an in-depth technical analysis of the synthesis pathways for 4H-pyrazole-3-carboxamide derivatives. It addresses the critical structural distinction between the stable, aromatic 1H-pyrazole (common in drug discovery) and the non-aromatic 4H-pyrazole (isopyrazole), providing validated protocols for both.

Executive Summary: The 4H vs. 1H Stability Paradox

In pyrazole chemistry, the position of the hydrogen atom (or substituent) defines the electronic character of the ring.

-

1H-Pyrazole (Aromatic): The standard, stable tautomer possessing 6

-electrons. Most "pyrazole-3-carboxamide" drugs (e.g., FLT3 inhibitors) utilize this scaffold. -

4H-Pyrazole (Non-Aromatic): Also known as isopyrazole. This structure contains a tetrahedral

carbon at position 4. It is generally unstable and tautomerizes to the 1H form unless the C4 position is gem-disubstituted (e.g., 4,4-dimethyl).

This guide covers two distinct synthetic objectives:

-

Pathway A: Synthesis of stable 4,4-disubstituted 4H-pyrazoles (used in bioorthogonal "click" chemistry and specialized ligands).

-

Pathway B: Synthesis of 1H-pyrazole-3-carboxamides via 4H-like intermediates (the standard pharmaceutical route).

Part 1: Synthesis of Stable 4,4-Disubstituted 4H-Pyrazoles

Target Audience: Chemical biologists and materials scientists. Core Principle: To stabilize the 4H-isomer, tautomerization must be blocked by replacing both hydrogens at C4 with alkyl or aryl groups.

Mechanism: Double Condensation

The most robust route involves the condensation of hydrazine with a 2,2-disubstituted-1,3-dicarbonyl precursor. Unlike standard 1,3-diketones which enolize to form aromatic pyrazoles, 2,2-disubstituted precursors force the formation of the 4H-ring.

Protocol 1: Synthesis of 4,4-Dimethyl-4H-pyrazole-3-carboxamide Derivative

Note: This protocol is adapted for the synthesis of the 3-carboxylate ester, which is readily ammonolyzed to the carboxamide.

Reagents:

-

Ethyl 2,2-dimethyl-3-oxobutanoate (Precursor)

-

Hydrazine hydrate (98%)

-

Ethanol (Absolute)[1]

-

Catalytic Acetic Acid

Step-by-Step Methodology:

-

Preparation of Precursor: Alkylate ethyl acetoacetate with methyl iodide (2 equivalents) using NaH in THF to generate ethyl 2,2-dimethyl-3-oxobutanoate . Verify C4-gem-dimethylation via

H NMR (singlet at -

Cyclocondensation:

-

Dissolve ethyl 2,2-dimethyl-3-oxobutanoate (10 mmol) in absolute ethanol (20 mL).

-

Cool to 0°C. Add hydrazine hydrate (12 mmol) dropwise.

-

Add catalytic acetic acid (2 drops).

-

Reflux for 4–6 hours. Monitor by TLC (disappearance of keto-ester).

-

-

Isolation:

-

Evaporate solvent under reduced pressure.[2]

-

The residue is the ethyl 3,5-dimethyl-4,4-dimethyl-4H-pyrazole-3-carboxylate .

-

Note: Unlike 1H-pyrazoles, this product is often an oil or low-melting solid due to lack of H-bonding.

-

-

Amidation:

-

Treat the ester with 7N NH

in methanol in a sealed tube at 60°C for 12 hours. -

Concentrate and recrystallize from hexanes/EtOAc to yield 3,5,4,4-tetramethyl-4H-pyrazole-3-carboxamide .

-

Part 2: The Van Alphen-Hüttel Rearrangement (Mechanistic Insight)

In many syntheses involving diazo compounds, a 3H-pyrazole (pyrazolenine) is formed first. This intermediate spontaneously rearranges. Understanding this pathway is crucial when "4H" species are observed as transient intermediates.

Diagram: The Migration Pathway

The following diagram illustrates how a 3,3-disubstituted 3H-pyrazole rearranges into either a 1H- or 4H-pyrazole depending on substituent migration aptitude.

Caption: The Van Alphen-Hüttel rearrangement determines whether a 3H-intermediate resolves into an aromatic 1H-pyrazole or a non-aromatic 4H-pyrazole.

Part 3: Standard Synthesis of Bioactive 1H-Pyrazole-3-Carboxamides

Target Audience: Medicinal Chemists (Kinase Inhibitors, e.g., FLT3, CDK). Context: If your target is a drug candidate, you likely require the 1H-tautomer . The "4H" nomenclature in older patents sometimes refers to the position of the proton before tautomerization or is a misnomer.

Protocol 2: The Claisen-Schmidt / Cyclocondensation Route

This is the industry-standard method for generating the 1H-pyrazole-3-carboxamide core found in drugs like FN-1501 .

Reagents:

-

4-Nitropyrazole-3-carboxylic acid (Starting material)

-

Thionyl Chloride (

) or Oxalyl Chloride -

Appropriate Amine (

) -

Reduction Catalyst (Pd/C or SnCl

)

Workflow:

-

Acid Chloride Formation:

-

Suspend 4-nitropyrazole-3-carboxylic acid (1.0 eq) in dry THF.

-

Add oxalyl chloride (1.5 eq) and catalytic DMF at 0°C. Stir 2h at RT.

-

Critical: Ensure anhydrous conditions to prevent hydrolysis back to the acid.

-

-

Amide Coupling:

-

Add the acid chloride solution dropwise to a solution of the amine (1.1 eq) and DIPEA (2.0 eq) in THF at 0°C.

-

Yields 4-nitro-1H-pyrazole-3-carboxamide .

-

-

Reduction (Optional for Amino-derivatives):

-

Hydrogenate using 10% Pd/C under

(1 atm) in MeOH to yield the 4-amino-1H-pyrazole-3-carboxamide .

-

Part 4: Data Summary & Comparison

| Feature | 1H-Pyrazole-3-Carboxamide | 4H-Pyrazole-3-Carboxamide |

| Hybridization at C4 | ||

| Stability | High (Thermodynamic sink) | Low (unless gem-disubstituted) |

| Synthesis Precursor | 1,3-Diketone (Mono-substituted at C2) | 2,2-Disubstituted-1,3-Diketone |

| Key Application | Kinase Inhibitors (FLT3, CDK) | Bioorthogonal Click Reagents |

| UV/Vis Character | Strong | Distinct spectrum due to interrupted conjugation |

References

-

Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition: Green Chemistry, "Catalyst-free cycloaddition of diazo compounds to alkynes."

-

Van Alphen-Hüttel Rearrangement: Russian Journal of Organic Chemistry, "Regioselectivity of the thermal van Alphen–Hüttel rearrangement."

-

Bioorthogonal 4H-Pyrazoles: Massachusetts Institute of Technology, "Bioorthogonal 4H-pyrazole 'click' reagents."

-

Medicinal Chemistry of Pyrazole Carboxamides: MDPI, "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives."

-

General Pyrazole Synthesis Review: Organic Chemistry Portal, "Synthesis of Pyrazoles."

Sources

Crystal structure analysis of N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide

An In-depth Technical Guide to the Crystal Structure Analysis of N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide and Its Analogs

In the landscape of modern drug discovery and materials science, an intimate understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of rational design. For researchers and drug development professionals, the pyrazole carboxamide scaffold represents a privileged motif, appearing in a multitude of compounds with significant biological activity.[1][2] The seemingly subtle placement of functional groups, such as the hydroxyethyl moiety in N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide, can dramatically influence intermolecular interactions, solubility, and target engagement. Therefore, the precise determination of the crystal structure through single-crystal X-ray diffraction is a critical step in elucidating structure-activity relationships (SAR) and guiding further molecular optimization.

This guide provides a comprehensive, technically-grounded walkthrough of the process, from synthesis to final structural analysis. While a published crystal structure for the exact title compound is not presently available, we will use the closely related analog, N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide, as a primary case study to illustrate the principles and protocols.[3] This approach ensures that the methodologies presented are not theoretical but are grounded in real-world experimental data, offering field-proven insights for your own research endeavors.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is paramount; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a lower-quality diffraction pattern.

Synthetic Strategy: A Generalized Approach

The synthesis of pyrazole carboxamides often follows a multi-step pathway. A common and effective route involves the initial formation of the pyrazole core, followed by amidation.

Experimental Protocol: Synthesis of a Pyrazole Carboxamide Analog

-

Step 1: Formation of the Pyrazole Ester. A Claisen condensation reaction between an appropriate ketone (e.g., 1-(4-methoxyphenyl)ethanone) and diethyl oxalate in the presence of a base like sodium ethoxide yields a diketoester intermediate.[3]

-

Step 2: Cyclization. The intermediate is then reacted with hydrazine hydrate in a suitable solvent such as ethanol. This cyclization step forms the core pyrazole ring, yielding the corresponding pyrazole-3-carboxylate.

-

Step 3: Amidation. The pyrazole ester is subsequently reacted with an amine, in this case, ethanolamine, to form the final N-(2-hydroxyethyl)-pyrazole-3-carboxamide product. This reaction is often carried out at an elevated temperature, and a base like pyridine may be used as a catalyst.[3]

-

Step 4: Purification. The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or a solvent mixture), to achieve the high purity required for crystallization.[3][4]

Diagram: Synthetic Workflow

Caption: Generalized synthetic route for pyrazole-3-carboxamides.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging and empirical step. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.

Common Crystallization Techniques:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent to near-saturation. The container is then loosely covered to allow the solvent to evaporate slowly over hours, days, or even weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two solvents.

For the case study compound, N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide, colorless slab-like crystals were obtained by recrystallization from methanol.[3]

Single-Crystal X-ray Diffraction: Probing the Molecular Architecture

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. This diffraction data is then used to determine the arrangement of atoms within the crystal.

Data Collection and Processing

A suitable crystal is selected and mounted on the diffractometer, typically cooled under a stream of nitrogen gas (e.g., at 172 K) to minimize thermal vibrations of the atoms.[5] The instrument then collects a series of diffraction images as the crystal is rotated. These images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters (the dimensions of the repeating unit of the crystal).

Diagram: From Crystal to Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The processed data is then used to solve the "phase problem" and generate an initial electron density map of the molecule. Software such as SHELXT is often used for this purpose.[5] This initial model is then refined using a least-squares method (e.g., with SHELXL) to improve the fit between the calculated and observed diffraction data.

The quality of the final structure is assessed by several factors, most notably the R-factor (R1). The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit. For the case study compound, the final R-factor was 0.054.[3]

Structural Analysis: Insights from the Crystal Lattice

The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other important structural parameters.

Molecular Conformation

The analysis of the case study compound, N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide, reveals key conformational features. The dihedral angle between the benzene and pyrazole rings is 7.7(1)°, indicating a nearly planar arrangement.[3] The conformation of the hydroxyethyl side chain is described by the O—C—C—N torsion angle of 74.1(2)°.[3] These parameters are crucial for understanding how the molecule might fit into a binding pocket of a biological target.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules are rarely isolated. They pack together in a repeating pattern, held by a network of intermolecular interactions. For N-(2-hydroxyethyl)-pyrazole-3-carboxamides, hydrogen bonding is expected to be a dominant feature due to the presence of the amide and hydroxyl groups.

In the crystal of the case study compound, molecules are linked by O—H⋯O, N—H⋯O, and N—H⋯N hydrogen bonds.[3] These interactions create a robust three-dimensional network that stabilizes the crystal lattice. Understanding these packing motifs is vital for predicting physical properties such as melting point and solubility.

Crystallographic Data Summary

The crystallographic data for N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide is summarized in the table below.[3] This type of table is standard in crystallographic publications and provides a concise summary of the experiment and the resulting structure.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₅N₃O₃ |

| Formula Weight | 261.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.82(5) |

| b (Å) | 10.08(2) |

| c (Å) | 12.28(3) |

| β (°) | 110.53(3) |

| Volume (ų) | 2531(11) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R₁ [I > 2σ(I)] | 0.054 |

| wR₂(all data) | 0.156 |

Conclusion and Future Directions

The crystal structure analysis of pyrazole carboxamides provides invaluable insights into their molecular conformation and intermolecular interactions. This knowledge is a cornerstone for the rational design of new therapeutic agents and functional materials. The methodologies outlined in this guide, from synthesis and crystallization to diffraction and analysis, represent a robust and validated workflow for researchers in the field.

Future work on N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide and its analogs could involve co-crystallization with target proteins to directly visualize binding modes, or computational studies, such as molecular docking and density functional theory (DFT) calculations, to further probe their electronic properties and reactivity.[6][7]

References

-

N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide. National Center for Biotechnology Information, PubChem Compound Summary for CID 53406324. Available from: [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available from: [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Available from: [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

-

Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate. Available from: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

X-ray structure of pyrazole 11a. ResearchGate. Available from: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Available from: [Link]

-

Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. Available from: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. ACS Publications. Available from: [Link]

-

N-(2-hydroxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide. PubChem. Available from: [Link]

-

The Recent Development of the Pyrazoles : A Review. TSI Journals. Available from: [Link]

-

The crystal structure of bis(1H-pyrazole-carboxamidine-κN,N′)bis(nitrato-κO)-copper(II), C8H12CuN10O6. ResearchGate. Available from: [Link]

-

Structure of (a) NH-pyrazoles and (b) some fused pyrazoles with peripheral numbering. ResearchGate. Available from: [Link]

-

Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. PubMed. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Hydroxyethyl-Pyrazole Amide Motif: Hydrogen Bonding Dynamics and Conformational Control

The following technical guide provides an in-depth analysis of the hydrogen bonding potential of the hydroxyethyl group within pyrazole amide scaffolds. This document is structured to serve researchers in medicinal chemistry and crystal engineering, moving beyond basic descriptions to explore conformational dynamics, thermodynamic penalties, and experimental validation.

Executive Summary

In modern drug design, the hydroxyethyl group attached to a pyrazole amide scaffold represents a critical "molecular chameleon" motif. While primarily introduced to enhance aqueous solubility via its hydrogen bond (HB) donor/acceptor capacity, its true value lies in its hydrogen bonding potential (HBP) —specifically, the equilibrium between intermolecular solvation and intramolecular conformational locking.

This guide analyzes the structural causality of this motif. We demonstrate how the hydroxyethyl tail does not merely act as a solubilizing appendage but actively participates in a dynamic conformational equilibrium that modulates lipophilicity (

Structural Basis of the Motif

The core architecture involves a pyrazole ring coupled to a carboxamide, N-substituted with a 2-hydroxyethyl chain. This creates a multi-dentate ligand system with distinct HB vectors.

The Donor-Acceptor Landscape

The potential for hydrogen bonding is dictated by three primary vectors:

-

Vector A (Pyrazole N2): A strong HB acceptor (sp² hybridized).

-

Vector B (Amide NH): A rigid HB donor, often involved in planarizing the pyrazole-amide bond via a C5 intramolecular hydrogen bond (IMHB).

-

Vector C (Terminal Hydroxyl): The "swing" arm. It acts as both a donor and acceptor.[1] Its rotational freedom allows it to scan the local environment, forming transient C7 pseudo-rings with the amide carbonyl or engaging in bulk solvent networks.

| Vector | Type | Hybridization | Role in Crystal Lattice | Role in Solution |

| Pyrazole N2 | Acceptor | sp² | Intermolecular N-H···N (Dimerization) | Solvation / C5 IMHB Acceptor |

| Amide C=O | Acceptor | sp² | Intermolecular O-H···O | C7 IMHB Acceptor |

| Hydroxyethyl -OH | Dual | sp³ | Intermolecular Network Anchor | Permeability Switch (IMHB Donor) |

Mechanistic Insights: The "Chameleon" Effect

The hydroxyethyl group's HBP is not static. It follows a thermodynamic equilibrium driven by the dielectric constant of the environment.

Scenario A: High Dielectric (Aqueous Solvation)

In water, the enthalpic gain from forming intermolecular H-bonds with solvent molecules outweighs the entropic penalty of an extended conformation. The hydroxyethyl tail extends fully (torsion angle

Scenario B: Low Dielectric (Lipid Bilayer/Crystal Lattice)

In non-polar environments, the cost of desolvation is high. To compensate, the hydroxyethyl group folds back to form an Intramolecular Hydrogen Bond (IMHB) .

-

The C7 Interaction: The terminal hydroxyl proton donates to the amide carbonyl oxygen.

-

The Effect: This "masks" two polar groups (OH and C=O) from the lipid environment, effectively increasing the molecule's lipophilicity and permeability without changing its chemical formula.

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium between the solvated (open) state and the permeable (closed) state.

Figure 1: The conformational equilibrium of the hydroxyethyl-pyrazole amide.[2] The "Closed State" utilizes IMHBs to mask polarity, facilitating membrane transit.

Case Study: Crystallographic Evidence

A specific crystal structure analysis of N-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide reveals the dominance of intermolecular forces in the solid state [1].

-

Lattice Architecture: The molecules link via O—H···O , N—H···O , and N—H···N hydrogen bonds.[3][4]

-

Conformation: The side chain adopts a torsion angle (O—C—C—N) of 74.1(2)° .[3] This gauche conformation suggests that even without a full IMHB lock in the crystal (due to packing forces), the hydroxyethyl group inherently prefers a folded geometry that positions the oxygen atoms in proximity.

-

Implication: The 74° torsion is a "pre-organized" state, lowering the entropic penalty for forming the C7 IMHB when the molecule enters a lipid bilayer.

Experimental Characterization Protocols

To validate the H-bonding potential in your specific pyrazole amide derivative, use the following self-validating protocols.

Protocol A: Variable Temperature (VT) ¹H-NMR

Objective: Distinguish between intramolecular (solvent-independent) and intermolecular (solvent-dependent) hydrogen bonds.

-

Sample Preparation: Dissolve 5 mg of the compound in 600 µL of DMSO-d6 (a competitive H-bond acceptor solvent) or CDCl3 (non-competitive, promotes IMHB).

-

Acquisition:

-

Calibrate the probe temperature to 298 K.

-

Acquire a standard ¹H spectrum.

-

Increase temperature in 10 K increments (298 K to 348 K). Allow 5 minutes equilibration per step.

-

-

Data Analysis:

-

Track the chemical shift (

) of the Amide NH and Hydroxyl OH. -

Calculation: Plot

(ppm) vs. Temperature (K). Calculate the temperature coefficient ( -

Interpretation:

- ppb/K: Strong IMHB (Shielded from solvent, minimal shift).

- ppb/K: Intermolecular HB (Solvent exposed, bond breaks with heat).

-

Protocol B: IR Spectroscopy (Solution Phase)

Objective: Identify the "free" vs "bonded" hydroxyl stretch.

-

Setup: Use a transmission cell with CaF2 windows (path length 0.1–1.0 mm).

-

Dilution Series: Prepare solutions in dry CCl4 or CH2Cl2 at concentrations ranging from 10 mM down to 0.1 mM.

-

Measurement: Record FTIR spectra (4000–3000 cm⁻¹).

-

Validation Logic:

-

As concentration decreases, intermolecular H-bonds (dimers) dissociate.

-

IMHB Signal: If a sharp band appears at ~3500–3550 cm⁻¹ (bonded OH) and persists at high dilution (0.1 mM), the H-bond is intramolecular .

-

Free Signal: A sharp band at ~3600–3650 cm⁻¹ indicates a free non-bonded OH.

-

Impact on Drug Development

Understanding this potential allows for rational optimization of Lead compounds.

| Property | Effect of Hydroxyethyl IMHB | Mechanism |

| Solubility | Neutral/Positive | The "Open" state recruits water molecules. |

| Permeability | Increased | The "Closed" state reduces the effective Polar Surface Area (PSA). |

| Potency | Variable | If the "Closed" conformation mimics the bioactive pose (e.g., binding to a kinase hinge region), entropic penalty upon binding is reduced ( |

Workflow: Optimization Logic

Figure 2: Decision tree for optimizing pyrazole amides using the hydroxyethyl motif. Note the strategy of methylating the alpha-carbon to force the "Closed" conformation via the Thorpe-Ingold effect.

References

-

Han, G., Lv, J., Zhu, J., Zhou, Y., & Wu, D. (2012). N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide . Acta Crystallographica Section E: Structure Reports Online, 68(9), o2676.

-

Kuhn, B., Mohr, P., & Stahl, M. (2010).[2] Intramolecular Hydrogen Bonding in Medicinal Chemistry . Journal of Medicinal Chemistry, 53(6), 2601–2611.[2]

-

Wani, N. A., Gupta, V. K., Kant, R., Aravinda, S., & Rai, R. (2013). C5 and C7 intramolecular hydrogen bonds stabilize the structure of N-pyrazinoyl-gabapentin . Acta Crystallographica Section C, 69(10), 1170–1172.[5]

-

Lusardi, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides . Molecules, 27(24), 8708.[6]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. C5 and C7 intramolecular hydrogen bonds stabilize the structure of N-pyrazinoyl-gabapentin (Pyr-Gpn-OH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological data and safety sheets for N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide

The following technical guide is structured as a high-level safety monograph and risk assessment protocol. It synthesizes available chemical data with read-across toxicological principles for pyrazole-3-carboxamides, addressing the specific tautomeric nature of the requested compound.

Chemical Characterization & Identity

To accurately assess the safety of N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide , one must first address its structural dynamics. While the user request specifies the 4H-tautomer , in standard physiological and shelf-storage conditions, pyrazole-3-carboxamides predominantly exist in the 1H-tautomeric form due to aromatic stabilization. The 4H-form is typically a transient intermediate or a specific nomenclature artifact unless the C4 position is gem-disubstituted.

For the purpose of this safety guide, we evaluate the compound as a dynamic equilibrium, primarily referencing the stable 1H-isomer data which governs its toxicological interactions.

Identity Matrix

| Parameter | Detail |

| Chemical Name | N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (Stable Tautomer) |

| CAS Registry Number | 405278-69-5 (1H-form); 446053-75-4 (4H-form reference) |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Water (Moderate) |

| LogP (Predicted) | -0.6 to 0.2 (Hydrophilic, low bioaccumulation potential) |

Toxicological Profile & Hazard Identification

Note: Direct toxicological reports for this specific CAS are limited. The following data is synthesized from quantitative structure-activity relationship (QSAR) modeling and read-across data from structurally homologous pyrazole-3-carboxamides (e.g., CAS 1849283-80-2 and pyrazole-3-carboxylic acid derivatives).

GHS Classification (Derived)

Based on the functional groups (pyrazole ring, amide, hydroxyethyl tail) and analog data:

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

STOT-Single Exposure: Category 3 (H335) – May cause respiratory irritation.

Quantitative Toxicity Data (Read-Across)

| Endpoint | Test System | Value/Result | Classification |

| Acute Oral LD50 | Rat (Wistar) | > 500 - < 2000 mg/kg (Est.) | Harmful |

| Acute Dermal LD50 | Rabbit | > 2000 mg/kg (Est.) | Low Hazard |

| Skin Irritation | Rabbit (Draize) | Moderate Erythema | Irritant |

| Genotoxicity | Ames Test (S. typhimurium) | Negative (Predicted) | Non-Mutagenic |

| Cytotoxicity (IC50) | HepG2 Cells | > 100 µM | Low Cytotoxicity |

Mechanism of Toxicity

The toxicity of pyrazole carboxamides is often linked to their ability to act as weak chelators or inhibitors of specific enzymes (e.g., alcohol dehydrogenase). However, the N-(2-hydroxyethyl) substitution increases hydrophilicity, facilitating renal excretion and reducing the likelihood of metabolic activation into reactive electrophiles compared to N-phenyl analogs.

Experimental Validation Protocols

As a scientist, relying on predicted data is insufficient for critical drug development. The following protocols are designed to empirically validate the safety profile of N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine the IC50 value in human hepatoma (HepG2) cells to assess metabolic toxicity.

Workflow:

-

Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Prepare stock solution of the compound in DMSO. Dilute with media to concentrations ranging from 0.1 µM to 500 µM. (Final DMSO < 0.5%).[2]

-

Exposure: Incubate cells with compound for 48 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

-

Analysis: Measure absorbance at 570 nm. Calculate cell viability relative to vehicle control.

Protocol B: Reactive Metabolite Trapping (In Vitro)

Objective: Assess if the "4H" tautomer or the amide moiety generates reactive intermediates.

Workflow:

-

Incubate compound (10 µM) with Human Liver Microsomes (HLM) supplemented with NADPH and GSH (Glutathione).

-

Quench reaction at t=0, 15, 30, 60 min using ice-cold acetonitrile.

-

Centrifuge and analyze supernatant via LC-MS/MS.

-

Target: Look for GSH-adducts (+307 Da shift). Absence of adducts confirms metabolic stability.

Visualizing the Safety Assessment Workflow

The following diagram illustrates the decision logic for clearing this compound for use in pharmaceutical screening.

Figure 1: Toxicological decision tree for pyrazole-3-carboxamide derivatives, prioritizing tautomer confirmation and metabolic stability.

Safety Data Sheet (SDS) Core Elements

When generating an SDS for internal use or transport, include the following specific sections based on the profile derived above.

Section 4: First Aid Measures

-

General Advice: Consult a physician. Show the SDS to the doctor in attendance.

-

If Inhaled: Move person into fresh air.[1][2][3][4] If not breathing, give artificial respiration.[1][3][4]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[1][3][4] Consult a physician if irritation persists.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2] Call a POISON CENTER if you feel unwell.[4]

Section 7: Handling and Storage

-

Handling: Avoid contact with skin and eyes.[1][2][3][4] Avoid formation of dust and aerosols.[2][3] Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

-

Recommended Storage Temperature: 2-8°C (to prevent degradation or tautomeric shifts).

-

Inert Atmosphere: Store under Nitrogen or Argon (hygroscopic tendency of hydroxyethyl group).

-

Section 8: Exposure Controls / Personal Protection[6][7]

-

Eye/Face: Safety glasses with side-shields conforming to EN166.

-

Skin: Handle with Nitrile rubber gloves (min thickness 0.11 mm).

-

Body: Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.

References

-

PubChem. (2025).[5] Compound Summary: N-(2-hydroxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide (Analog Read-Across). National Library of Medicine. Retrieved from [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet: Pyrazole-3-carboxamide derivatives. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Methodological & Application

Using N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide as a kinase inhibitor scaffold

Application Note: Optimizing Kinase Inhibition using the N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide Scaffold

Executive Summary & Scaffold Rationale

The N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide moiety represents a privileged scaffold in the design of ATP-competitive kinase inhibitors. This structural unit combines a robust hinge-binding core (the pyrazole) with a solubilizing, solvent-directed tail (the N-hydroxyethyl carboxamide).

This Application Note provides a comprehensive guide for medicinal chemists and pharmacologists on synthesizing, evaluating, and optimizing inhibitors based on this scaffold. While the prompt references "4H-pyrazole," biologically active kinase inhibitors predominantly utilize the aromatic 1H- or 2H-tautomers to facilitate hydrogen bonding with the kinase hinge region. This guide focuses on the stable aromatic forms essential for potency.

Key Pharmacophoric Features:

-

Hinge Binder: The pyrazole ring (N1/N2) functions as a bidentate or monodentate hydrogen bond donor/acceptor pair interacting with the kinase hinge region (e.g., Glu/Leu backbone residues).

-

Solvent Interaction: The N-(2-hydroxyethyl) tail extends towards the solvent front, improving aqueous solubility (lowering LogP) and offering a vector for probing the ribose binding pocket.

-

Vector for Diversity: The C4 and N1 positions of the pyrazole ring allow for the introduction of hydrophobic groups to access the "gatekeeper" and "back-pocket" regions.

Chemical Synthesis Protocol

Objective: Synthesize the core scaffold N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide from commercially available precursors.

Reaction Workflow (Graphviz Diagram)

Caption: General synthetic route for amide coupling of the pyrazole core.

Detailed Protocol

Reagents:

-

1H-Pyrazole-3-carboxylic acid (1.0 eq)[1]

-

Ethanolamine (1.2 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Pyrazole-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Base Addition: Add DIPEA (3.0 mmol) and cool the solution to 0°C using an ice bath.

-

Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir at 0°C for 15–20 minutes to activate the carboxylic acid.

-

Amine Addition: Dropwise add ethanolamine (1.2 mmol) dissolved in minimal DMF.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours under an inert atmosphere (Nitrogen or Argon).

-

Monitoring: Monitor reaction progress via LC-MS (Target Mass: ~155.15 Da for the core scaffold).

-

Workup:

-

Dilute the reaction mixture with EtOAc (50 mL).

-

Wash sequentially with saturated NaHCO₃ (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).

-

Note: Due to the polarity of the hydroxyethyl group, the product may partition into the aqueous phase. If yield is low, use n-Butanol for extraction or evaporate DMF directly and purify via reverse-phase chromatography.

-

-

Purification: Purify the crude residue using flash column chromatography (DCM:MeOH gradient, 0-10% MeOH).

Structural Biology & Binding Mode

Understanding the binding orientation is critical for optimizing potency. The pyrazole-3-carboxamide scaffold typically binds in the ATP pocket.

Interaction Map (Graphviz Diagram)

Caption: Schematic representation of the scaffold's interaction within the kinase ATP-binding pocket.

Mechanism of Action:

-

Hinge Region: The pyrazole nitrogen (N2-H) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2). The pyrazole N1 (or the carboxamide oxygen) acts as an acceptor from the backbone NH (e.g., Leu83).

-

Solvent Front: The N-(2-hydroxyethyl) amide tail points out of the ATP pocket towards the solvent. The hydroxyl group can form water-mediated hydrogen bonds or interact with ribose-binding residues (e.g., Asp residues), improving the enthalpy of binding while significantly lowering the logP (lipophilicity) to reduce non-specific binding.

Biochemical Evaluation Protocol (TR-FRET)

To validate the inhibitory potential, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) over radioactive assays for throughput and safety.

Assay Principle: Detects the displacement of a fluorophore-labeled tracer (ATP-competitive) by the test compound.

Reagents:

-

Kinase: Recombinant Kinase (e.g., CDK2/CyclinA).

-

Tracer: Eu-labeled anti-tag antibody + AlexaFluor-labeled tracer (Kinase Tracer 236).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Protocol:

-

Compound Prep: Prepare a 10-point dose-response curve of the N-(2-hydroxyethyl)-pyrazole derivative in 100% DMSO (start at 10 µM, 3-fold dilution).

-

Plate Setup: Transfer 100 nL of compound to a 384-well low-volume white plate.

-

Enzyme/Antibody Mix: Add 5 µL of Kinase/Antibody mixture (optimized concentration, typically 5 nM kinase / 2 nM antibody).

-

Tracer Addition: Add 5 µL of Tracer (at

concentration). -

Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at RT in the dark.

-

Detection: Read Fluorescence Ratio (665 nm / 615 nm) on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

Data Analysis:

Calculate % Inhibition using the formula:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Solubility | Pyrazole core is planar/stacking. | The hydroxyethyl tail is designed to fix this. Ensure final DMSO concentration is <1% in assay. |

| Weak Potency ( | Lack of hydrophobic fill. | The scaffold alone is a fragment. Derivatize at C4 of the pyrazole with an aryl/heteroaryl group to access the hydrophobic back-pocket. |

| Assay Interference | Compound fluorescence.[2] | Run a "compound only" control without tracer. The TR-FRET format minimizes this compared to intensity-based assays. |

| Steep Hill Slope (>2.0) | Aggregation/Promiscuity. | Add 0.01% Triton X-100 or Brij-35 to assay buffer. This scaffold is generally PAINS-free, but aggregation is possible at high concentrations. |

References

-

Pyrazole-Based Kinase Inhibitors Review Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: Molecules (MDPI). URL:[Link]

-

CDK2 Inhibitor Binding Modes Title: Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. Source: European Journal of Medicinal Chemistry.[3] URL:[Link]

-

Solvent Front Interactions Title: Targeting Solvent-Front Mutations for Kinase Drug Discovery.[4] Source: Journal of Medicinal Chemistry.[3][4][5] URL:[Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalkinomics.com [chemicalkinomics.com]

Topic: Preparation of N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide Stock Solutions for Bioassays

An Application Note from the Senior Scientist's Desk

Abstract

N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide belongs to the pyrazole-carboxamide class of compounds, a scaffold of significant interest in pharmaceutical and agrochemical research due to its diverse biological activities.[1] The integrity of any biological assay—from high-throughput screening to detailed mechanistic studies—is fundamentally dependent on the accurate and reproducible preparation of test compound solutions. Issues arising from poor solubility, compound instability, or inaccurate concentration can lead to erroneous data, misinterpretation of structure-activity relationships (SAR), and a significant loss of time and resources.[2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide stock solutions, ensuring maximal reliability and reproducibility in subsequent bioassays.

Foundational Principles: The Science Behind the Protocol

Before proceeding to the bench, it is critical to understand the rationale behind the procedural choices. A robust protocol is not merely a sequence of steps but a self-validating system built on core scientific principles.

The Critical Role of the Solvent: Why Anhydrous DMSO?

The choice of solvent is the most crucial decision in stock solution preparation. For many novel, lipophilic small molecules like N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial high-concentration stocks.[4]

-

Exceptional Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds, which is often a necessity for structurally novel research compounds.[3][5]

-

Miscibility with Aqueous Media: DMSO is completely miscible with water and cell culture media, allowing for the dilution of a concentrated organic stock into an aqueous assay environment.[6]

-

The Caveat of Cytotoxicity: While an excellent solvent, DMSO is toxic to most cell lines at elevated concentrations, typically causing membrane damage or inducing differentiation.[7] It is an industry-wide best practice to maintain the final concentration of DMSO in cell-based assays at or below 0.5%, with ≤0.1% being the ideal target to minimize any confounding biological effects.[7][8]

-

The Importance of Purity: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of hydrophobic compounds, leading to precipitation upon freezing or during storage.[3][9] Therefore, the use of anhydrous, ≥99.9% purity DMSO is mandatory for preparing primary stock solutions.[4]

Concentration and Aliquoting Strategy

The goal is to create a highly concentrated primary stock that can be stored long-term and used to generate fresh working solutions.

-

High-Concentration Primary Stock: Preparing a stock at a high concentration (e.g., 10-50 mM) ensures that the volume added to the final assay is minimal, thus keeping the final DMSO concentration well below cytotoxic levels.[2][10]

-

The Peril of Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a primary cause of compound precipitation and degradation.[2][11] As the solution thaws, concentration gradients can form, and the compound may not fully redissolve. Water absorbed during vial openings exacerbates this issue.[3]

-

The Solution: Single-Use Aliquots: To ensure consistency between experiments, the primary stock must be divided into smaller, single-use aliquots. This strategy guarantees that a fresh, uncompromised vial of stock is used for each experiment.[9]

Compound Specifications

A thorough understanding of the test article is paramount. Always refer to the supplier's Certificate of Analysis (CofA) for lot-specific data.

| Property | Value | Source |

| Chemical Name | N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide | - |

| CAS Number | 446053-75-4 | [12][13] |

| Molecular Formula | C6H9N3O2 | [12][13] |

| Molecular Weight | 155.15 g/mol | [12] |

| Recommended Storage (Solid) | Short-term (≤2 weeks): -4°C; Long-term (≤2 years): -20°C | [12] |

Experimental Workflow Overview

The overall process is designed to move from the stable, solid compound to a final, assay-ready working solution in a controlled and verifiable manner.

Caption: Workflow from solid compound to final bioassay application.

Materials and Equipment

| Category | Item | Specifications |

| Chemicals | N-(2-hydroxyethyl)-4H-pyrazole-3-carboxamide | Solid powder, purity ≥98% |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity, sterile-filtered | |

| Consumables | Sterile Microcentrifuge or Cryogenic Vials | 1.5 mL, screw-cap with O-ring for secure sealing |

| Sterile Pipette Tips | Nuclease-free, low-retention tips compatible with micropipettes | |

| Equipment | Analytical Balance | Readable to at least 0.1 mg |

| Calibrated Micropipettes | P10, P200, P1000 | |

| Vortex Mixer | Standard laboratory vortexer | |

| Water Bath Sonicator (recommended) | For assisting dissolution | |

| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves |